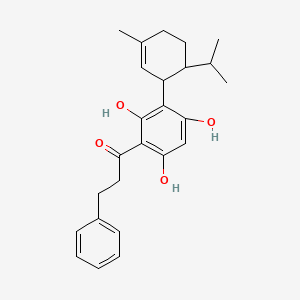
Linderatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linderatin is a natural product found in Mitrella kentii and Lindera umbellata with data available.
Applications De Recherche Scientifique
Linderatin, a compound derived from the plant Lindera umbellata, has garnered interest in various scientific research applications due to its bioactive properties. This article explores the applications of this compound in pharmacology, food science, and potential therapeutic uses, supported by comprehensive data and case studies.
Pharmacological Applications
This compound exhibits various pharmacological activities that make it a candidate for further research in drug development.
- Anti-Glycative Activity : Research indicates that this compound possesses significant anti-glycative properties, which are essential in preventing complications associated with diabetes. A study involving streptozotocin-induced diabetic rats demonstrated that extracts from Lindera umbellata improved metabolic indices related to diabetic nephropathy and cataracts .
- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated through various assays, showing its potential to scavenge free radicals and reduce oxidative stress in biological systems .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, offering potential therapeutic benefits for conditions characterized by chronic inflammation .
Food Science Applications
This compound's bioactive properties extend to food science, where it is being investigated for its potential as a functional food ingredient.
- Functional Food Development : The incorporation of this compound into food products is being explored to enhance health benefits. Its ability to inhibit advanced glycation end-products (AGEs) formation positions it as a valuable ingredient in functional foods aimed at reducing the risk of chronic diseases related to glycation .
- Preservation of Nutritional Quality : Studies have indicated that this compound can help maintain the nutritional quality of food products by preventing oxidative degradation during storage .
Therapeutic Potential
The therapeutic applications of this compound are still under investigation but show promise in several areas:
- Diabetes Management : Due to its anti-glycative and antioxidant properties, this compound may play a role in managing diabetes and its complications. Ongoing research aims to elucidate its mechanisms and efficacy in clinical settings .
- Cancer Research : Emerging studies suggest that lignans like this compound may exhibit anticancer properties through modulation of cell signaling pathways involved in tumor growth and metastasis .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Propriétés
Formule moléculaire |
C25H30O4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
3-phenyl-1-[2,4,6-trihydroxy-3-(3-methyl-6-propan-2-ylcyclohex-2-en-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C25H30O4/c1-15(2)18-11-9-16(3)13-19(18)23-21(27)14-22(28)24(25(23)29)20(26)12-10-17-7-5-4-6-8-17/h4-8,13-15,18-19,27-29H,9-12H2,1-3H3 |
Clé InChI |
GHISAUFWVUOBIR-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(CC1)C(C)C)C2=C(C(=C(C=C2O)O)C(=O)CCC3=CC=CC=C3)O |
SMILES canonique |
CC1=CC(C(CC1)C(C)C)C2=C(C(=C(C=C2O)O)C(=O)CCC3=CC=CC=C3)O |
Synonymes |
linderatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















